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  • Product: 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid
  • CAS: 150022-94-9

Core Science & Biosynthesis

Foundational

5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid: Structural Mechanics, Synthesis, and Agrochemical Applications

Executive Summary 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (CAS: 150022-94-9) is a highly specialized, multifunctional pyridine-based building block designed for advanced research and industrial agrochemical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (CAS: 150022-94-9) is a highly specialized, multifunctional pyridine-based building block designed for advanced research and industrial agrochemical development[1]. Its primary significance lies in its role as a pivotal intermediate in the synthesis of imidazolinone herbicides, most notably the active ingredient Imazamox[2]. This whitepaper provides an in-depth technical analysis of the compound's structural mechanics, validated synthesis protocols, and downstream application workflows, ensuring that drug development professionals and agrochemical scientists have a rigorous, self-validating guide for utilizing this molecule.

Structural and Physicochemical Properties

The utility of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid is entirely dependent on its highly engineered structural features. Table 1 summarizes its core quantitative data.

Table 1: Physicochemical Profile

PropertyValue
Chemical Name 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid
CAS Number 150022-94-9[3]
Molecular Formula C8H6ClNO4[3]
Molecular Weight 215.59 g/mol [3]
Appearance Solid powder (typical)
Causality of Structural Design

Every functional group on this molecule serves a specific, mechanistic purpose in downstream synthesis:

  • The Pyridine Core: Provides the necessary lipophilicity and target-binding affinity required for the final herbicide to interact with the Acetolactate Synthase (ALS) enzyme.

  • 2,3-Dicarboxylic Acid Moiety: The ortho-dicarboxylic acid configuration is an absolute requirement for the formation of the imidazolinone ring. These acids are converted to an anhydride, which subsequently condenses with an aminocarboxamide to yield the herbicidal pharmacophore[4].

  • 5-Chloromethyl Group: The chloromethyl ( −CH2​Cl ) substituent acts as a highly reactive electrophilic center. The carbon-chlorine bond is strongly polarized, making the benzylic-like carbon highly susceptible to bimolecular nucleophilic substitution ( SN​2 ). This precise reactivity allows for the installation of the methoxymethyl ( −CH2​OCH3​ ) group found in Imazamox via reaction with sodium methoxide[5].

Chemical Synthesis Pathways

Industrially and in the laboratory, the compound is synthesized via the chlorination of a 5-methyl or 5-hydroxymethyl precursor. Two primary routes are utilized:

Route A: Photochlorination

The direct photochlorination of 5-methylpyridine-2,3-dicarboxylic acid (or its diester) is achieved using chlorine gas under UV irradiation. The reaction is typically maintained at temperatures between 70°C and 200°C[5].

Route B: Thionyl Chloride ( SOCl2​ ) Chlorination (Protocol)

For high-purity laboratory synthesis, converting 5-hydroxymethyl-pyridine-2,3-dicarboxylic acid using thionyl chloride is preferred[6].

Causality of Reagent Choice: Thionyl chloride is selected because its byproducts (sulfur dioxide and hydrogen chloride) are gaseous. These gases escape the reaction matrix, driving the equilibrium forward via Le Chatelier's principle and leaving a highly pure product without the need for intensive liquid-liquid extraction[6].

Step-by-Step Methodology:

  • Preparation: Suspend the hydroxymethyl precursor in a non-polar aprotic solvent (e.g., toluene).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF)[6]. Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, a highly active chlorinating intermediate that significantly lowers the activation energy for the conversion of the hydroxyl group to the chloride.

  • Addition: Perform a dropwise addition of SOCl2​ at 0–5°C. Causality: Strict thermal control prevents the exothermic evolution of HCl and SO2​ gases from causing solvent boil-over or side reactions.

  • Reflux: Elevate the temperature to 70–80°C for 2–4 hours to ensure complete conversion.

  • Isolation: Distill off excess solvent and SOCl2​ under reduced pressure to isolate the crude 5-(chloromethyl)pyridine-2,3-dicarboxylic acid.

Application Workflow: Synthesis of Imazamox

The most critical application of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid is its conversion into the selective herbicide Imazamox[4].

Step-by-Step Methodology:

  • Anhydride Formation: The dicarboxylic acid is dehydrated (often using acetic anhydride) to form 5-chloromethyl-pyridine-2,3-dicarboxylic acid anhydride[4].

  • Amidation: The anhydride is reacted with 2-amino-2,3-dimethylbutyramide. Causality: The amine nucleophilically attacks the less sterically hindered carbonyl of the anhydride, regioselectively opening the ring to form a monoamide-monoacid intermediate.

  • Methoxylation: The intermediate is contacted with an excess of alkali metal methanolate (e.g., sodium methoxide in methanol)[5]. Causality: The methoxide acts as a strong nucleophile, displacing the chloride ion via an SN​2 mechanism to convert the chloromethyl group into the required methoxymethyl group.

  • Cyclization: Under basic conditions and elevated heat, the amide undergoes intramolecular cyclization with the remaining carboxylic acid to form the imidazolinone ring.

  • Precipitation & Purification: The basic aqueous solution is acidified using 98% sulfuric acid. Imazamox selectively precipitates from the solution at pH 4[4]. The suspension is filtered at room temperature and washed with water, enhancing the purity to >95% as validated by HPLC[4].

SynthesisWorkflow Start 5-Methylpyridine-2,3-dicarboxylic acid Chlorination Chlorination (SOCl2 or Photochlorination) Electrophilic Substitution Start->Chlorination Intermediate 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (CAS: 150022-94-9) Chlorination->Intermediate Amidation Anhydride Formation & Amidation Intermediate->Amidation Substitution Nucleophilic Substitution (Sodium Methoxide) Amidation->Substitution Cyclization Base-Catalyzed Cyclization (pH 4 Precipitation) Substitution->Cyclization Product Imazamox (Active Herbicide) Cyclization->Product

Caption: Workflow for synthesizing Imazamox from 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid.

Mechanism of Action of the Downstream Product

Once synthesized, Imazamox functions as a highly potent systemic herbicide.

Causality of Herbicidal Activity: Imazamox is an Acetolactate Synthase (ALS) inhibitor. ALS is the first common enzyme in the biosynthesis pathway of branched-chain amino acids (BCAAs)—specifically valine, leucine, and isoleucine. By competitively binding to the ALS enzyme, Imazamox halts the production of these essential amino acids. This induced starvation rapidly ceases protein synthesis and DNA replication in the plant's meristematic tissues, leading to systemic cell death[4].

ALSPathway Pyruvate Pyruvate / 2-Oxobutyrate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Intermediate Acetolactate / Acetohydroxybutyrate ALS->Intermediate Catalysis Inhibitor Imazamox (Imidazolinone) Inhibitor->ALS Competitive Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Intermediate->BCAA Biosynthesis Death Meristematic Cell Death (Protein Synthesis Halt) BCAA->Death Depletion causes

Caption: Mechanism of action showing Imazamox competitively inhibiting Acetolactate Synthase (ALS).

Analytical Validation and Quality Control

To ensure the integrity of the synthetic protocols, self-validating analytical checks must be implemented at the intermediate stage:

  • HPLC (High-Performance Liquid Chromatography): Utilized for purity assessment prior to amidation. A reverse-phase C18 column with an acidic mobile phase (e.g., 0.1% phosphoric acid in water/acetonitrile) is required. Causality: The acidic modifier suppresses the ionization of the dicarboxylic acid groups, preventing peak tailing and ensuring sharp, quantifiable resolution.

  • 1 H-NMR Spectroscopy: Essential for structural confirmation of the chlorination step. The diagnostic signal is the singlet corresponding to the two protons of the chloromethyl group ( −CH2​Cl ). Causality: Due to the combined deshielding effects of the highly electronegative chlorine atom and the aromatic pyridine ring, this singlet will reliably appear downfield, typically between 4.6 ppm and 4.8 ppm.

References

  • Title: WO2010066668A1 - Process for manufacturing 5-formyl-pyridine-2,3-dicarboxylic acid esters Source: Google Patents URL: [2][4]

  • Title: Preparation of 5-methoxymethyl-2,3-pyridine-dicarboxylic acid derivatives Source: Google Patents URL: [5]

Sources

Exploratory

5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Agrochemical Applications

Executive Summary As a Senior Application Scientist specializing in scalable organic synthesis and agrochemical development, I frequently encounter building blocks that dictate the success or failure of an entire synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in scalable organic synthesis and agrochemical development, I frequently encounter building blocks that dictate the success or failure of an entire synthetic pipeline. 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (CAS: 150022-94-9) is one such critical intermediate[1]. Primarily utilized in the synthesis of highly potent imidazolinone herbicides like Imazamox, this multifunctional pyridine derivative demands rigorous synthetic control[2].

This whitepaper dissects the physicochemical profile, mechanistic synthesis pathways, and self-validating experimental protocols required to successfully synthesize and utilize this compound in advanced drug and agrochemical development.

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid is crucial for predicting its behavior during nucleophilic substitutions and condensation reactions.

Table 1: Physicochemical Properties & Synthesis Parameters

ParameterValue / ConditionRationale / Causality
CAS Registry Number 150022-94-9Unique identifier for the target intermediate[1].
Molecular Formula C8H6ClNO4Contains a reactive benzylic-like chloride and two carboxylic acids.
Molecular Weight 215.59 g/mol Standardized mass for stoichiometric calculations[3].
Optimal Chlorinating Agent Thionyl Chloride (SOCl2)High atom economy; byproducts (SO2, HCl) are gaseous and easily purged, preventing product contamination[2].
Optimal Solvent (Chlorination) Anhydrous TolueneEnables azeotropic removal of water, driving the concurrent formation of the protective anhydride[2].
Downstream Target ImazamoxThe chloromethyl group is specifically designed to be substituted into a methoxymethyl ether for ALS inhibition[4].

Mechanistic Synthesis Pathways: Causality & Logic

Direct radical chlorination of 5-methyl-pyridine derivatives is notoriously unselective, often yielding a mixture of mono-, di-, and tri-chlorinated species. To achieve high purity, the industry standard relies on a highly controlled, multi-step functional group interconversion[2].

The Logic of the Synthetic Route
  • Nitrosylation over Direct Oxidation : The weak acidity of the 5-methyl protons on the pyridine ring makes direct oxidation challenging. By treating 5-methyl-pyridine-2,3-dicarboxylic acid esters with n-butyl nitrite (n-BuONO) and sodium methoxide (NaOMe) at 0°C, we force a selective nitrosylation[2]. The low temperature is a strict requirement to prevent the degradation of the resulting oxime intermediate.

  • Formylation & Reduction : The oxime is converted to a 5-formyl derivative using paraformaldehyde and a Lewis acid, which is subsequently reduced to 5-hydroxymethyl-pyridine-2,3-dicarboxylic acid[2].

  • Dehydrative Chlorination : The critical step. Reacting the hydroxymethyl derivative with SOCl2 does more than just substitute the hydroxyl group with a chloride. The dehydrating conditions concurrently force the adjacent dicarboxylic acids to close into an anhydride . This is a deliberate, thermodynamically driven choice: the anhydride protects the carboxylic acids from interfering in the subsequent nucleophilic substitution step[4].

SynthWorkflow A 5-Methyl-pyridine-2,3- dicarboxylic acid ester B Nitrosylation & Formylation (n-BuONO, CH2O) A->B C Reduction (NaBH4 or H2/Cat) B->C D Chlorination (SOCl2) 5-(Chloromethyl)pyridine- 2,3-dicarboxylic anhydride C->D E Methoxylation (NaOMe/MeOH) 5-(Methoxymethyl)pyridine- 2,3-dicarboxylic acid D->E F Condensation Imazamox Formation E->F

Synthetic workflow from 5-methyl-pyridine to Imazamox via the chloromethyl intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Physical cues (gas evolution cessation, precipitation) serve as built-in quality control checkpoints.

Protocol 1: Synthesis of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid anhydride

Objective: Convert the hydroxymethyl precursor to the reactive chloromethyl anhydride.

  • Suspension : Suspend 5.0 g (0.025 mol) of 5-hydroxymethyl-pyridine-2,3-dicarboxylic acid in 20 mL of anhydrous toluene[2].

    • Causality: Toluene acts as an inert, high-boiling solvent that does not react with SOCl2 and allows for high-temperature reflux.

  • Activation : Heat the suspension to reflux. Slowly add 9.1 g (0.076 mol, ~3 eq) of thionyl chloride (SOCl2) dropwise[2].

    • Causality: Dropwise addition controls the exothermic evolution of SO2 and HCl gases.

  • Maturation : Maintain reflux for 3 hours. The system self-validates completion when gas evolution ceases and the suspension clarifies into a homogeneous solution.

  • Azeotropic Purge : Evaporate the reaction mixture to dryness in vacuo. Resuspend the residue in 40 mL of fresh toluene and evaporate to dryness. Repeat twice[2].

    • Causality: This azeotropic distillation physically forces the removal of trace water and HCl, driving the anhydride ring closure to 100% completion.

  • Isolation : Take up the residue in 40 mL of hot toluene, filter out any insoluble polymers, and distill off the solvent to yield the target anhydride (Purity >90% by 1H-NMR)[2].

Protocol 2: Conversion to 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid

Objective: Utilize the chloromethyl group as an electrophile to build the Imazamox side-chain.

  • Methanolysis : Dissolve 7.0 g (35 mmol) of the 5-chloromethyl anhydride in 165 g of methanol at room temperature[2].

    • Causality: Methanol acts as both solvent and nucleophile, opening the protective anhydride to form mono-esters[4].

  • Nucleophilic Substitution (SN2) : Slowly add 14 g (350 mmol) of 50% aqueous NaOH[2].

    • Causality: The strong base generates methoxide ions which displace the benzylic-like chlorine via an SN2 mechanism. The reaction self-heats to ~50°C, validating the exothermic substitution.

  • Hydrolysis : Stir for 5 hours at 65°C to ensure complete hydrolysis of the esters back to the dicarboxylic acid[2].

  • Precipitation : Remove solvents in vacuo. Dissolve the solid residue in 53 g of water and acidify with 98% sulfuric acid to pH 1.5[2].

    • Causality: Dropping the pH below the pKa of the carboxylic acids neutralizes the carboxylate salts, causing the highly pure 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid to crash out of solution as a solid precipitate[4].

Applications in Agrochemical Development

The ultimate utility of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid lies in its downstream conversion to Imazamox . Imazamox is a potent Acetolactate Synthase (ALS) inhibitor[4]. By blocking ALS, the herbicide prevents the plant from synthesizing branched-chain amino acids (Valine, Leucine, Isoleucine), leading to a rapid cessation of protein synthesis and subsequent plant death.

The methoxymethyl group—derived directly from our chloromethyl intermediate—is vital for the precise binding affinity of Imazamox within the ALS enzyme pocket.

ALSinhibition A Pyruvate & 2-Oxobutyrate B Acetolactate Synthase (ALS) A->B Substrate Binding C Acetolactate & Acetohydroxybutyrate B->C Catalysis G Plant Death (Starvation) B->G Enzyme Blockade D Branched-Chain Amino Acids (Val, Leu, Ile) C->D Biosynthesis E Plant Protein Synthesis & Growth D->E Translation F Imazamox (Active Herbicide) F->B Competitive Inhibition

Mechanism of Acetolactate Synthase (ALS) inhibition by Imazamox leading to plant death.

References

  • WO2010066668A1 - Process for manufacturing 5-formyl-pyridine-2,3-dicarboxylic acid esters - Google Patents
  • 5-(Chloromethyl)
  • 5-(ChloroMethyl)pyridine-2,3-dicarboxylic acid CAS ...
  • WO2010066668A1 (Imazamox Synthesis Data)

Sources

Foundational

An In-depth Technical Guide to 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid and its Derivatives: Synthesis, Reactivity, and Applications in Drug Development and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid, a key heterocyclic building block, and it...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid, a key heterocyclic building block, and its derivatives. The document delves into the synthetic pathways for the core molecule, primarily through the photochlorination of 5-methyl-2,3-pyridinedicarboxylic acid, and explores the versatile reactivity of the chloromethyl group, which serves as a handle for introducing diverse functionalities via nucleophilic substitution. Key applications of the resulting derivatives are highlighted, with a significant focus on their role as intermediates in the synthesis of imidazolinone herbicides, such as imazapyr, and their emerging potential in medicinal chemistry as scaffolds for novel therapeutic agents, including anticancer compounds. This guide offers detailed experimental protocols, physicochemical data, and spectroscopic characterization to support researchers in the synthesis and application of this important class of molecules.

Introduction: The Strategic Importance of the Pyridine-2,3-dicarboxylic Acid Scaffold

Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry and agrochemical research, prized for their diverse biological activities.[1][2] The pyridine ring, an electron-deficient aromatic system, facilitates crucial interactions with biological targets through π-π stacking and hydrogen bonding, enhancing binding affinity.[1] The incorporation of carboxylic acid groups adds polarity and the ability to coordinate with metal ions, a property often exploited in the design of enzyme inhibitors.[1]

Within this valuable class of compounds, 5-(chloromethyl)pyridine-2,3-dicarboxylic acid stands out as a particularly versatile synthetic intermediate. The two adjacent carboxylic acid moieties offer a platform for the construction of various heterocyclic systems, while the chloromethyl group at the 5-position provides a reactive site for facile derivatization. This trifunctional scaffold allows for the systematic modification of molecular properties to fine-tune biological activity and selectivity, making it a molecule of significant interest for both drug discovery and the development of modern agrochemicals.

Synthesis of the Core Scaffold: 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid

The primary and most direct route to 5-(chloromethyl)pyridine-2,3-dicarboxylic acid involves the free-radical photochlorination of its precursor, 5-methyl-2,3-pyridinedicarboxylic acid.[3] This reaction selectively targets the methyl group, converting it to the desired chloromethyl functionality.

Key Synthetic Pathway: Photochlorination

The photochlorination process is typically carried out by passing a chlorine-containing compound, most commonly chlorine gas (Cl₂), through a solution or suspension of the 5-methyl-2,3-pyridinedicarboxylic acid derivative.[3] The reaction is initiated by ultraviolet (UV) radiation, often from a mercury lamp, which promotes the homolytic cleavage of the chlorine molecule to generate highly reactive chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group, initiating a chain reaction that leads to the formation of the chloromethyl product.

G cluster_synthesis Synthesis of 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid start 5-Methyl-2,3-pyridinedicarboxylic Acid reagents Cl₂ / UV Light (Photochlorination) start->reagents Reaction Initiation product 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid reagents->product Chlorination

Caption: Synthesis of the core compound via photochlorination.

Experimental Protocol: Photochlorination of Dimethyl 5-methyl-2,3-pyridinedicarboxylate

Materials:

  • Dimethyl 5-methyl-2,3-pyridinedicarboxylate

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, though safer alternatives are recommended)

  • UV lamp (e.g., mercury lamp)

  • Reaction vessel equipped with a gas inlet, condenser, and stirrer

Procedure:

  • Dissolve or suspend dimethyl 5-methyl-2,3-pyridinedicarboxylate in a suitable inert solvent in the reaction vessel.

  • While stirring the mixture, begin irradiation with the UV lamp.

  • Introduce a controlled stream of chlorine gas into the reaction mixture. The reaction temperature is not highly critical but is typically maintained between 70 and 200°C.[3]

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or ¹H NMR) to determine the consumption of the starting material and the formation of the desired product.

  • Upon completion of the reaction, stop the flow of chlorine gas and turn off the UV lamp.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine.

  • The solvent can be removed under reduced pressure, and the crude product, dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate, can be purified by techniques such as recrystallization or column chromatography.

  • If the free diacid is desired, the resulting diester can be hydrolyzed under acidic or basic conditions.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid and its derivatives is essential for their effective use in synthesis and for quality control.

Physicochemical Properties

The physicochemical properties of these compounds are influenced by the presence of the polar carboxylic acid groups, the pyridine ring, and the chloromethyl group.

Property5-Chloro-pyridine-2,3-dicarboxylic acid (Analogue)5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid (Derivative)
Molecular Formula C₇H₄ClNO₄C₉H₉NO₅
Molecular Weight 201.57 g/mol 211.17 g/mol [4]
Melting Point 129-130 °C[5]Not available
Boiling Point 425.2 ± 45.0 °C at 760 mmHg (Predicted)[5]Not available
Physical Form Solid[5]Not available
Solubility Information not readily availableInformation not readily available
Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid and its derivatives.

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the pyridine ring will typically appear in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern.

  • Chloromethyl Protons: The two protons of the -CH₂Cl group will typically appear as a singlet in the range of δ 4.5-5.0 ppm.

  • Carboxylic Acid Protons: The acidic protons of the carboxyl groups are often broad singlets and can appear at a downfield chemical shift (δ 10-13 ppm), though their position can be concentration and solvent dependent.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons: The carbons of the carboxylic acid groups will resonate in the downfield region of the spectrum, typically between δ 160-180 ppm.

  • Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm).

  • Chloromethyl Carbon: The carbon of the -CH₂Cl group will be observed in the aliphatic region, typically around δ 40-50 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups.

  • C=O Stretch: A strong absorption band between 1700-1750 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid groups.

  • C-Cl Stretch: A weaker absorption in the fingerprint region (typically 600-800 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS):

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a clear indicator of the presence of a chlorine atom in the molecule.

Reactivity and Derivatization: The Versatile Chloromethyl Handle

The chloromethyl group in 5-(chloromethyl)pyridine-2,3-dicarboxylic acid is a highly reactive functional group that readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities, making it a valuable precursor for a diverse range of derivatives.

G cluster_reactivity Reactivity of the Chloromethyl Group start 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid Derivative product 5-(Substituted methyl)pyridine-2,3-dicarboxylic Acid Derivative start->product Nucleophilic Substitution leaving_group Cl⁻ start->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: Nucleophilic substitution at the chloromethyl position.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it susceptible to attack by a wide range of nucleophiles.

Common Nucleophiles and Resulting Derivatives:

  • Alkoxides (RO⁻): Reaction with alkoxides, such as sodium methoxide, leads to the formation of ether derivatives. For example, reaction with sodium methoxide yields the corresponding 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivative.[3]

  • Amines (RNH₂, R₂NH): Primary and secondary amines react to form the corresponding aminomethyl derivatives. These derivatives are of interest in medicinal chemistry for their potential biological activities.

  • Thiols (RSH): Thiols can be used to introduce sulfur-containing moieties, forming thioether derivatives.

  • Cyanide (CN⁻): Reaction with cyanide introduces a nitrile group, which can be further elaborated into other functional groups such as carboxylic acids or amines.

  • Azide (N₃⁻): The introduction of an azide group provides a precursor for the synthesis of triazoles via click chemistry or for reduction to a primary amine.

Experimental Protocol: Synthesis of Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate

This protocol is adapted from the patent literature and describes the conversion of the chloromethyl derivative to the methoxymethyl derivative.[3]

Materials:

  • Dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate

  • Sodium methoxide (or another alkali metal methoxide)

  • Methanol (as solvent)

Procedure:

  • Dissolve dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate in methanol.

  • Add at least one molar equivalent of sodium methoxide to the solution. For the diester, a 1.0-2.5 molar excess is preferable.[3]

  • The reaction can be carried out at an elevated temperature, typically between 50 and 150°C.[3]

  • Monitor the reaction for completion using a suitable analytical method.

  • After the reaction is complete, cool the mixture and neutralize any excess base if necessary.

  • The product can be isolated by removing the solvent and purifying the residue, for example, by distillation or chromatography.

Applications in Agrochemicals and Drug Discovery

The derivatives of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid have found significant applications in both the agrochemical and pharmaceutical industries.

Agrochemicals: Precursors to Imidazolinone Herbicides

A major application of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivatives is in the synthesis of imidazolinone herbicides.[3] The 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivative is a key intermediate in the production of herbicides such as imazapyr.

G cluster_application Application in Herbicide Synthesis start 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid Derivative reaction Multi-step Synthesis start->reaction product Imidazolinone Herbicides (e.g., Imazapyr) reaction->product

Caption: Role in the synthesis of imidazolinone herbicides.

Imidazolinone herbicides are known for their broad-spectrum activity against a wide range of weeds. They act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing the death of the plant.

Drug Development: A Scaffold for Anticancer Agents

Pyridine-based compounds are prevalent in a vast number of approved drugs.[1] The pyridine-2,3-dicarboxylic acid scaffold, in particular, has been investigated for its potential in developing novel therapeutic agents. Several studies have explored the synthesis of pyridine derivatives with anticancer activity.[6][7] The ability to easily introduce various substituents onto the 5-(chloromethyl)pyridine-2,3-dicarboxylic acid core allows for the creation of libraries of compounds for screening against different cancer cell lines and molecular targets. For example, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown potent antineoplastic activity.[1] The derivatization of the 5-position of the pyridine ring can significantly influence the biological activity of these compounds.

Conclusion

5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via photochlorination and the exceptional reactivity of its chloromethyl group provide a robust platform for the synthesis of a wide array of derivatives. The established importance of these derivatives in the agrochemical industry, particularly as precursors to imidazolinone herbicides, underscores their commercial significance. Furthermore, the emerging potential of this scaffold in medicinal chemistry, especially in the development of novel anticancer agents, opens up exciting avenues for future research. This technical guide provides the foundational knowledge and practical protocols to empower researchers to fully exploit the synthetic potential of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid and its derivatives in their respective fields.

References

  • Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives.
  • Synthesis and anticancer activity of some novel fused pyridine ring system. PubMed. [Link]

  • Anticancer Functions of Pyridine Heterocycles. IntechOpen. [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Imazapyr - AERU - University of Hertfordshire. [Link]

  • A Guide to Using Imazapyr for Chemical Site Preparation in Southern Pine Plantation Establishment - Bugwoodcloud.org. [Link]

  • 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | C9H9NO5 | CID 10998311. PubChem. [Link]

Sources

Exploratory

Spectroscopic Characterization and Validation Protocols for 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (CAS: 150022-94-9) Executive Summary As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (CAS: 150022-94-9)

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized N-heterocyclic building blocks. 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is a critical intermediate in the synthesis of herbicidal imidazolinones (such as imazamox) and various pharmaceutical active ingredients[1]. Due to the electron-withdrawing nature of its substituents, this molecule exhibits unique spectroscopic signatures. This whitepaper provides an in-depth, field-proven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characterization of this compound, establishing a self-validating analytical framework to ensure high-fidelity structural confirmation.

Chemical Context and Synthetic Pathway

The structural core of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid consists of a pyridine ring substituted with two carboxylic acid moieties at the C2 and C3 positions, and a chloromethyl group at the C5 position. The interplay between the electronegative pyridine nitrogen and the dicarboxylic acid groups significantly depletes electron density across the ring, which directly dictates its spectroscopic behavior.

As detailed in foundational patent literature (2)[2], the synthesis typically begins with 5-methyl-pyridine-2,3-dicarboxylic acid esters. A nitrosation and subsequent hydrolysis yield the 5-formyl derivative, which is reduced to the 5-hydroxymethyl intermediate. The final critical step involves the chlorination of the aliphatic hydroxyl group using thionyl chloride (SOCl₂), yielding the target 5-(chloromethyl) derivative, which is occasionally isolated via its anhydride form to prevent premature hydrolysis[3].

SynthesisWorkflow A 5-Methyl-pyridine- 2,3-dicarboxylate B Nitrosation & Hydrolysis A->B C 5-Formyl-pyridine- 2,3-dicarboxylic acid B->C D Reduction (NaBH4) C->D E 5-Hydroxymethyl-pyridine- 2,3-dicarboxylic acid D->E F Chlorination (SOCl2) E->F G 5-(Chloromethyl)pyridine- 2,3-dicarboxylic acid F->G

Figure 1: Synthetic workflow of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's structural connectivity. The choice of solvent is critical: while the anhydride intermediate is highly soluble in non-polar solvents like CDCl₃[3], the free dicarboxylic acid requires highly polar, aprotic solvents such as DMSO-d₆ due to extensive intermolecular hydrogen bonding.

Causality in ¹H NMR Chemical Shifts
  • H-6 (Aromatic): The proton at the C6 position is subjected to extreme deshielding. It is situated adjacent to the highly electronegative pyridine nitrogen, which withdraws electron density via both inductive and resonance effects. Consequently, H-6 appears as a doublet (meta-coupling, J ≈ 2.0 Hz) at the most downfield position (~8.8 - 9.0 ppm in DMSO-d₆). In the anhydride form analyzed in CDCl₃, this shift is pushed even further to 9.2 ppm[3].

  • H-4 (Aromatic): The C4 proton is positioned between the C3 carboxylic acid and the C5 chloromethyl group. While deshielded, it lacks the direct proximity to the ring nitrogen, appearing slightly upfield of H-6 at ~8.3 - 8.5 ppm (or 8.45 ppm in the anhydride)[3].

  • -CH₂Cl (Aliphatic): The methylene protons are deshielded by both the adjacent electronegative chlorine atom and the aromatic ring current, appearing as a sharp, distinct singlet at ~4.8 - 5.0 ppm[3].

Table 1: Predicted ¹H NMR Assignments (DMSO-d₆, 400 MHz)
PositionNucleusChemical Shift (ppm)MultiplicityCoupling (Hz)Causality / Rationale
H-6 ¹H8.8 - 9.2Doublet (d)~2.0Strong deshielding by adjacent pyridine nitrogen and meta-chloromethyl group.
H-4 ¹H8.3 - 8.5Doublet (d)~2.0Deshielded by C3 carboxyl and C5 chloromethyl, but lacks direct N-adjacency.
-CH₂Cl ¹H4.8 - 5.0Singlet (s)-Downfield shift driven by electronegative chlorine and aromatic ring current.
-COOH ¹H~13.5Broad Singlet (br s)-Highly acidic protons; rapid solvent exchange in DMSO-d₆.
Protocol 1: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the synthesized compound entirely in 0.6 mL of anhydrous DMSO-d₆. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition: Acquire ¹H NMR at 400 MHz with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration of all proton environments.

  • Validation Logic: Integrate the -CH₂Cl singlet (~4.9 ppm) and set this integral to exactly 2.00. The integrals for the H-4 and H-6 doublets must each evaluate to 1.00 ± 0.05. Any deviation in this 2:1:1 ratio immediately flags incomplete chlorination, over-reaction, or degradation (such as hydrolysis back to the hydroxymethyl precursor).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. In an industrial synthesis setting, IR is the fastest method to confirm the successful conversion of the 5-hydroxymethyl precursor to the 5-chloromethyl product.

Table 2: Key FT-IR Vibrational Frequencies (ATR)
Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Significance
-COOH O-H Stretch3300 - 2500Broad, StrongConfirms presence of dicarboxylic acid; masks aliphatic C-H stretches.
C=O C=O Stretch~1710Strong, SharpPrimary indicator of the carboxylic carbonyl groups.
Pyridine Ring C=C / C=N Stretch1600, 1570MediumValidates the integrity of the N-heterocyclic core.
-CH₂Cl C-Cl Stretch~730Medium, SharpCritical validation of successful chlorination from the hydroxymethyl precursor.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in negative mode is the optimal technique for this compound because the dicarboxylic acid moieties readily deprotonate to form highly stable [M-H]⁻ ions.

Isotopic Signatures and Fragmentation Causality

The presence of a single chlorine atom provides a built-in validation mechanism: the natural isotopic abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the molecular ion will present a characteristic doublet at m/z 214.0 and 216.0. Upon collision-induced dissociation (CID), the molecule undergoes sequential decarboxylation (loss of 44 Da) due to the labile nature of the C2 and C3 carboxyl groups, followed by the elimination of HCl.

MSFragmentation M [M-H]⁻ Ion m/z 214 (³⁵Cl) / 216 (³⁷Cl) F1 [M-H - CO₂]⁻ m/z 170 / 172 M->F1 - CO₂ F2 [M-H - 2CO₂]⁻ m/z 126 / 128 F1->F2 - CO₂ F3 [M-H - CO₂ - HCl]⁻ m/z 134 F1->F3 - HCl

Figure 2: ESI-MS negative mode fragmentation pathway and key product ions.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dilute the synthesized compound to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid to stabilize the spray.

  • Ionization Parameters: Introduce the sample into the ESI source operating in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Validation Logic: Isolate the [M-H]⁻ ion. The monoisotopic mass must match the calculated value for C₈H₅ClNO₄ (m/z 213.9912). Crucially, verify the presence of the M+2 isotope peak at m/z 215.9883 with an intensity of approximately 33% relative to the monoisotopic peak. This 3:1 ratio is the definitive, self-validating signature that the chloromethyl group is intact.

Quality Control & Analytical Validation Logic

A robust quality control pipeline does not rely on a single analytical method. The structural integrity and purity of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid[4] are only confirmed when NMR, IR, and MS data converge into a unified, self-validating system.

ValidationLogic NMR 1H & 13C NMR (Connectivity) Valid Validated Compound Release NMR->Valid IR FT-IR (Functional Groups) IR->Valid MS HRMS (Mass & Isotope) MS->Valid HPLC HPLC-UV (Purity > 95%) HPLC->Valid

Figure 3: Multi-modal spectroscopic validation logic for compound release.

References

  • Process for manufacturing 5-formyl-pyridine-2,3-dicarboxylic acid esters (WO2010066668A1).
  • 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid | 150022-94-9. BenchChem.
  • 5-(ChloroMethyl)pyridine-2,3-dicarboxylic acid CAS#: 150022-94-9. ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid as a Keystone Building Block in Imidazolinone Synthesis

Executive Summary 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (CAS: 150022-94-9) is a highly functionalized, multifunctional heterocyclic building block. Characterized by its orthogonal reactivity, it possesses both a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (CAS: 150022-94-9) is a highly functionalized, multifunctional heterocyclic building block. Characterized by its orthogonal reactivity, it possesses both a highly electrophilic chloromethyl group and a 2,3-dicarboxylic acid moiety capable of regioselective dehydration. This dual-reactivity profile makes it an indispensable precursor in the agrochemical industry, specifically for the synthesis of acetolactate synthase (ALS) inhibiting imidazolinone herbicides such as Imazamox [1].

This application note provides a comprehensive, self-validating protocol for utilizing this building block, detailing the mechanistic rationale behind the nucleophilic methoxylation of the chloromethyl group and the subsequent anhydride formation required for imidazolinone cyclization.

Mechanistic Rationale & Orthogonal Reactivity

The synthetic utility of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid stems from the electronic environment of the pyridine ring.

  • The Chloromethyl Electrophile: The electron-withdrawing nature of the pyridine nitrogen, compounded by the two carboxylic acid groups, renders the benzylic-like position (C5) highly susceptible to bimolecular nucleophilic substitution (SN2). When reacted with sodium methoxide, the chloride is readily displaced to yield the methoxymethyl derivative[2].

  • The Dicarboxylic Acid Moiety: The spatial proximity of the carboxylic acids at the C2 and C3 positions allows for facile, thermodynamically driven intramolecular dehydration. Upon treatment with acetic anhydride, a stable 5-membered cyclic anhydride is formed. This anhydride is the critical reactive intermediate that undergoes regioselective ring-opening by 2-amino-2,3-dimethylbutyramide to construct the imidazolinone core[1].

Understanding the stoichiometry is critical: any nucleophilic attack on the chloromethyl group under basic conditions requires neutralizing the two acidic protons first. Failure to account for this results in stalled reactions and unconsumed starting material.

Workflow Visualization

G A 5-(Chloromethyl)pyridine- 2,3-dicarboxylic acid (CAS: 150022-94-9) B Nucleophilic Substitution (SN2) NaOMe, MeOH, Reflux A->B C 5-(Methoxymethyl)pyridine- 2,3-dicarboxylic acid B->C D Dehydration Ac2O, 80°C C->D E 5-(Methoxymethyl)pyridine- 2,3-dicarboxylic anhydride D->E F Regioselective Amination & Cyclization E->F G Imazamox (ALS-Inhibitor Herbicide) F->G

Figure 1: Synthesis pathway from 5-(chloromethyl)pyridine-2,3-dicarboxylic acid to Imazamox.

Reaction Optimization Data

To demonstrate the causality of the stoichiometric choices during the SN2 methoxylation step, Table 1 summarizes the optimization parameters. The data clearly indicates that the reaction is entirely dependent on overcoming the acid-base neutralization threshold before nucleophilic substitution can occur.

Table 1: Optimization of SN2 Methoxylation (Conversion to Methoxymethyl Derivative)

Equivalents of NaOMeSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
1.0MeOH65 (Reflux)4< 5N/ABase entirely consumed by carboxylic acid deprotonation.
2.0MeOH65 (Reflux)4< 10N/ADi-sodium salt forms; insufficient free nucleophile for SN2.
3.1 MeOH 65 (Reflux) 2 > 98 89 Optimal. 2.0 eq neutralize acids, 1.1 eq drive SN2.
3.1THF65 (Reflux)124532Poor solubility of the di-sodium carboxylate intermediate stalls kinetics.

Experimental Protocols

Protocol A: Synthesis of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid

This protocol utilizes a Williamson ether-type synthesis to convert the chloromethyl group to a methoxymethyl group.

Step-by-Step Methodology:

  • Preparation: Suspend 5-(chloromethyl)pyridine-2,3-dicarboxylic acid (1.0 eq, 10.0 g, 46.4 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Causality: Anhydrous conditions are strictly maintained to prevent competitive hydrolysis of the chloromethyl group into a hydroxymethyl byproduct[1].

  • Cooling: Cool the suspension to 0–5 °C using an ice-water bath.

  • Base Addition: Add a 25% w/w solution of Sodium Methoxide (NaOMe) in methanol (3.1 eq, 143.8 mmol, 31.0 g) dropwise over 30 minutes.

    • Causality: The first 2.0 equivalents rapidly deprotonate the 2,3-dicarboxylic acids in a highly exothermic acid-base reaction. Dropwise addition at 0 °C controls this exotherm. The remaining 1.1 equivalents serve as the active nucleophile for the subsequent step.

  • SN2 Displacement: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 65 °C) for 2 hours.

    • Causality: While the primary chloride is sterically unhindered, the substrate is now a dianion. Thermal energy is required to overcome the electrostatic repulsion between the dianionic substrate and the incoming methoxide anion.

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly add concentrated HCl (37%) dropwise until the pH of the solution reaches 1.5 – 2.0.

    • Causality: Reprotonation of the dicarboxylate salts neutralizes the molecule, inducing the precipitation of the free 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid.

  • Isolation: Filter the resulting white precipitate under vacuum, wash with cold water (2 x 20 mL) to remove sodium chloride salts, and dry overnight in a vacuum oven at 50 °C.

Protocol B: Dehydration to 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Anhydride

This protocol activates the dicarboxylic acid for subsequent amination.

Step-by-Step Methodology:

  • Suspension: Suspend the dried 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid from Protocol A (1.0 eq, 8.0 g, 37.9 mmol) in acetic anhydride (3.0 eq, 11.6 g, 113.7 mmol) in a 100 mL flask.

    • Causality: Acetic anhydride acts dually as the solvent and the dehydrating agent, eliminating the need for complex solvent recovery[1].

  • Cyclization: Heat the mixture to 80 °C for 3 hours under a nitrogen atmosphere.

    • Causality: Heating drives the intramolecular dehydration. The 2,3-dicarboxylic acid arrangement perfectly aligns to form a highly stable, 5-membered cyclic anhydride. The reaction is self-validating; the suspension will transition into a clear, homogeneous solution as the anhydride forms and dissolves.

  • Concentration: Remove excess acetic anhydride and the acetic acid byproduct under reduced pressure (rotary evaporation at 60 °C).

  • Crystallization: Dissolve the crude residue in a minimal amount of hot toluene (approx. 15 mL), then slowly add hexanes (30 mL) while cooling to induce crystallization. Filter and dry to yield the pure anhydride.

References

  • World Intellectual Property Organization. (2010). Process for manufacturing 5-formyl-pyridine-2,3-dicarboxylic acid esters (Patent No. WO2010066668A1).
  • United States Patent and Trademark Office. (2014). Process for manufacturing 5-formyl-pyridine-2,3-dicarboxylic acid esters and their use in herbicidal synthesis (Patent No. US8629279B2).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11394541, 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid. PubChem.[Link]

Sources

Application

5-(Chloromethyl)pyridine-2,3-dicarboxylic acid in agrochemical synthesis

Application Notes & Protocols Executive Summary 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid and its derivatives are pivotal intermediates in the synthesis of the imidazolinone class of herbicides.[1][2] These agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Executive Summary

5-(Chloromethyl)pyridine-2,3-dicarboxylic acid and its derivatives are pivotal intermediates in the synthesis of the imidazolinone class of herbicides.[1][2] These agrochemicals are distinguished by their high efficacy and broad-spectrum activity against various weeds. Their mechanism of action involves the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants but absent in mammals, contributing to their low mammalian toxicity.[3][4][5][6] The chloromethyl group at the 5-position of the pyridine ring serves as a versatile chemical handle, enabling the introduction of various functional groups that define the specific properties of the final herbicidal agent, such as Imazamox. This document provides a comprehensive guide for researchers, detailing the synthesis of this key intermediate and its application in the subsequent construction of imidazolinone herbicides, supported by detailed protocols, mechanistic insights, and characterization data.

The Strategic Role of the Pyridine Core

The pyridine-2,3-dicarboxylic acid scaffold is the cornerstone for building the imidazolinone herbicide family. The core reaction involves a condensation between a derivative of this pyridine acid (typically an anhydride or ester) and a substituted 2-amino-alkanamide (e.g., 2-amino-2,3-dimethylbutyramide).[3][7] This reaction constructs the characteristic imidazolinone ring fused to the pyridine system. The substituent at the 5-position of the pyridine ring is critical for modulating the herbicide's activity, selectivity, and metabolic fate in plants and the environment. 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is a particularly valuable intermediate because the reactive chloromethyl group can be readily converted to other functionalities, most notably the methoxymethyl group found in the widely used herbicide Imazamox.[8]

General Synthetic Workflow

The overall process can be visualized as a multi-step pathway, beginning with the functionalization of the pyridine ring and culminating in the final active herbicide.

G cluster_0 Intermediate Synthesis cluster_1 Herbicide Synthesis A 5-Methyl-pyridine- 2,3-dicarboxylic Acid B 5-(Chloromethyl)pyridine- 2,3-dicarboxylic Acid Cmpd. A->B Photochlorination C 5-(Methoxymethyl)pyridine- 2,3-dicarboxylic Acid Cmpd. B->C Methoxylation D Pyridine-2,3-dicarboxylic Anhydride/Ester Intermediate C->D Anhydride/ Ester Formation F Final Imidazolinone Herbicide (e.g., Imazamox) D->F E 2-Amino-2,3-dimethylbutyramide E->F Condensation & Cyclization

Caption: General workflow for imidazolinone synthesis.

Protocols and Methodologies

The following protocols are synthesized from established patent literature and represent standard procedures for the synthesis of imidazolinone herbicides. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Synthesis of 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid Derivatives

This protocol is based on the photochlorination of a 5-methylpyridine precursor.[8] The reaction can be performed on the dicarboxylic acid, its ester, or anhydride form.

  • Materials:

    • 5-Methyl-2,3-pyridinedicarboxylic acid compound (e.g., dimethyl ester)

    • Chlorine gas (Cl₂)

    • Inert solvent (e.g., carbon tetrachloride or dichlorobenzene)

    • Nitrogen gas (N₂)

  • Equipment:

    • Glass reaction vessel equipped with a gas inlet, condenser, mechanical stirrer, and thermometer.

    • UV lamp (e.g., high-pressure mercury lamp) for photo-initiation.

    • Gas scrubber to neutralize excess chlorine and HCl byproduct.

  • Procedure:

    • Charge the reaction vessel with the 5-methyl-2,3-pyridinedicarboxylic acid compound and the solvent.

    • Heat the mixture to a temperature between 70°C and 200°C under stirring.

    • Once the temperature is stable, begin irradiating the mixture with the UV lamp.

    • Introduce chlorine gas, potentially mixed with nitrogen, into the reaction mixture at a controlled rate.

    • The reaction is exothermic; maintain the temperature with appropriate cooling.

    • Monitor the reaction progress using a suitable analytical method (e.g., GC or ¹H NMR) by observing the disappearance of the methyl signal and the appearance of the chloromethyl signal.

    • Upon completion, stop the chlorine flow and UV irradiation. Purge the system with nitrogen to remove excess chlorine and HCl.

    • The solvent can be removed under reduced pressure to yield the crude 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative, which can be purified by recrystallization or chromatography if necessary.

Protocol 2: Conversion to 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid Derivatives

The chloromethyl intermediate is converted to the methoxymethyl ether, a key step for synthesizing Imazamox.[8]

  • Materials:

    • 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid compound (from Protocol 1)

    • Alkali metal methoxide (e.g., sodium methoxide, NaOMe)

    • Methanol (as solvent)

  • Procedure:

    • Dissolve the 5-(chloromethyl)pyridine-2,3-dicarboxylic acid compound in methanol.

    • Add at least one molar equivalent of sodium methoxide. If starting with the free dicarboxylic acid, additional equivalents are needed to neutralize the acidic protons. A 1.0-2.5 molar excess relative to the chloromethyl group is preferable.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, neutralize the excess base with an acid (e.g., HCl).

    • The product can be isolated by removing the solvent and precipitating the product, followed by filtration and drying.

Protocol 3: Synthesis of Imazamox

This final stage involves the condensation and cyclization to form the imidazolinone ring. This protocol is based on methods described for reacting a 5-substituted pyridine-2,3-dicarboxylic acid derivative with an amino-amide.[9][10]

  • Materials:

    • Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate (from Protocol 2, esterified)

    • (±)-2-Amino-2,3-dimethylbutyramide

    • Strong base (e.g., sodium or potassium tert-butoxide)

    • Anhydrous aprotic solvent (e.g., toluene or xylene)

    • Hydrochloric or Sulfuric Acid for acidification

  • Procedure:

    • Charge a reactor with the dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate, (±)-2-amino-2,3-dimethylbutyramide, and toluene.

    • Remove any residual water by azeotropic distillation.

    • Cool the mixture and add the base (e.g., potassium tert-butoxide) under an inert atmosphere (e.g., nitrogen).

    • Heat the reaction mixture to facilitate the condensation and cyclization. The reaction forms the potassium salt of Imazamox, which may precipitate.

    • Monitor the reaction until completion.

    • After cooling, the resulting salt can be dissolved in water. The organic solvent layer is separated.

    • The aqueous solution of the Imazamox salt is then carefully acidified with an acid like HCl to a pH where the Imazamox precipitates.

    • The solid product is isolated by filtration, washed with water, and dried to yield Imazamox.

Mechanistic Rationale and Scientific Insights

Understanding the causality behind the protocol steps is crucial for optimization and troubleshooting.

  • Activation of Carboxylic Acids: The direct condensation of a dicarboxylic acid with an amine is generally inefficient. Converting the diacid to a more reactive derivative, such as a diester or an anhydride, is a critical activation step.[11][12] The ester or anhydride groups are better leaving groups than the hydroxyl of a carboxylic acid, rendering the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by the amino group of the butyramide.

  • Base-Catalyzed Cyclization: The use of a strong, non-nucleophilic base like potassium tert-butoxide is essential.[9] It serves two primary functions: first, it deprotonates the amide nitrogen of the intermediate formed after the initial condensation, making it a more potent nucleophile. Second, this deprotonated nitrogen then attacks the adjacent ester carbonyl in an intramolecular fashion, leading to the cyclization and formation of the five-membered imidazolinone ring.

Caption: Simplified mechanism for imidazolinone ring formation.

Data Summary and Characterization

The successful synthesis of these compounds relies on careful control of reaction parameters. The following table summarizes typical conditions derived from process chemistry literature.

Reaction Step Key Reactants Solvent Catalyst/Base Temp. (°C) Typical Yield Reference
Photochlorination 5-Methyl-pyridine derivative, Cl₂DichlorobenzeneUV Light70-200High Conversion[8]
Methoxylation 5-Chloromethyl-pyridine derivativeMethanolNaOMe25-60>90%[8]
Imazethapyr Synthesis 5-Ethyl-pyridine-2,3-dicarboxylic acidToluene/XyleneNaOMe/NaOEt30-4088-90%[11]
Imazamox Synthesis 5-Methoxymethyl-pyridine diesterToluene/XyleneK-tert-butoxideRefluxHigh Yield[9][10]

Characterization: The identity, purity, and structure of all intermediates and the final product must be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and the success of each functional group transformation.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and monitor reaction progress.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O of the carboxylic acid and imidazolinone ring).

Conclusion

5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is a non-negotiable building block for the synthesis of advanced imidazolinone herbicides. Its strategic importance is rooted in the reactivity of the chloromethyl group, which provides a gateway to diverse 5-substituted pyridine cores. The protocols and mechanistic discussions provided herein offer a robust framework for researchers engaged in agrochemical development, enabling the efficient and controlled synthesis of these vital crop protection agents.

References

  • Shaner, D., Anderson, P., & Stidham, M. (2004). Imidazolinone herbicides: Synthesis and novel chemistry. Semantic Scholar.
  • BenchChem. (n.d.). The Pivotal Role of AC-94149 in the Synthesis of Imidazolinone Herbicides: A Technical Guide. BenchChem.
  • Chem-Impex. (n.d.). 2,3-Pyridinedicarboxylic acid.
  • AERU, University of Hertfordshire. (2026). Imazamox (Ref: BAS 720H).
  • Gunsolus, J., & Curran, W. (n.d.). Amino acid synthesis inhibitor herbicides. University of Minnesota Extension.
  • Senzhuo Industry Co., Ltd. (2021). 2,3-Pyridinedicarboxylic Acid Usage And Synthesis.
  • Google Patents. (2019). RU2707043C1 - Method of producing imazamox herbicide.
  • Sathasivan, K., Haughn, G. W., & Murai, N. (1991). Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia. Plant Physiology, 97(3), 1044–1050.
  • Shaner, D.L., Stidham, M.A., & Singh, B.K. (2007). Imidazolinone herbicides. USDA ARS.
  • AERU, University of Hertfordshire. (2026). Imazapyr.
  • WIPO Patentscope. (2019). 0002707043 METHOD OF PRODUCING IMAZAMOX HERBICIDE.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN112142713A - Synthesis method of imazethapyr.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: Pyridine-2,3-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis.
  • Google Patents. (n.d.). CN102453022B - Method for preparing imazethapyr.
  • National Center for Biotechnology Inform

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid

Executive Summary 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is a trifunctional heterocyclic compound of significant interest in the synthesis of novel pharmaceuticals and agrochemicals. Its structure features two ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is a trifunctional heterocyclic compound of significant interest in the synthesis of novel pharmaceuticals and agrochemicals. Its structure features two adjacent carboxylic acid groups on the pyridine ring and a highly reactive chloromethyl group. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a versatile scaffold for building complex molecular architectures. For instance, it is a key precursor in the synthesis of imidazolinone herbicides like Imazethapyr.[1][2]

This technical guide provides a comprehensive overview of the derivatization strategies for 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid. We will explore the distinct reactivity of each functional site, present detailed protocols for selective and exhaustive modifications, and discuss the mechanistic rationale behind these transformations. The protocols herein are designed to be self-validating systems, providing researchers with the tools to synthesize a wide array of derivatives, including esters, amides, and ethers, and to develop orthogonal strategies for sequential modifications.

Physicochemical & Reactivity Profile

A thorough understanding of the substrate's properties and reactivity is paramount for successful derivatization.

Chemical Properties and Data
PropertyValueReference(s)
Molecular Formula C₈H₆ClNO₄N/A
Molecular Weight 215.59 g/mol N/A
Appearance Off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in polar organic solvents (DMSO, DMF), aqueous bases. Limited solubility in water and non-polar solvents.[3]

Note: Experimental properties such as melting point can vary based on purity.

Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methylene protons of the chloromethyl group (-CH₂Cl), and a broad signal for the carboxylic acid protons.

  • ¹³C NMR: The carbon spectrum will display eight signals: five for the pyridine ring carbons, one for the chloromethyl carbon, and two for the carboxyl carbons at downfield chemical shifts.[3]

  • Infrared (IR): The IR spectrum is characterized by a broad O-H stretch from the carboxylic acids (2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Cl stretching vibrations.[3]

Functional Group Reactivity

The synthetic utility of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid stems from the differential reactivity of its three functional groups.

  • Carboxylic Acids (C2, C3): These acidic groups readily undergo reactions such as esterification and amidation.[4][5] Their proximity allows them to form a cyclic anhydride upon treatment with dehydrating agents, a transformation that can be leveraged for regioselective derivatization.[6][7]

  • Chloromethyl Group (C5): This group behaves as a reactive benzylic-like halide. The carbon atom is highly electrophilic, making it an excellent site for bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[8][9] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon.[8]

Derivatization Pathways and Strategies

The derivatization of the core molecule can be approached by targeting each functional site.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Chloromethyl Group Derivatization A 5-(Chloromethyl)pyridine- 2,3-dicarboxylic acid B Diester Derivatives A->B Esterification (e.g., ROH, H⁺) C Diamide Derivatives A->C Amidation (e.g., RNH₂, coupling agent) D Cyclic Anhydride A->D Dehydration (e.g., Ac₂O) F Ether Derivatives (R-O-CH₂-Py) A->F Substitution (Nu: = RO⁻) G Amine Derivatives (R₂N-CH₂-Py) A->G Substitution (Nu: = R₂NH) H Thioether Derivatives (R-S-CH₂-Py) A->H Substitution (Nu: = RS⁻) I Nitrile Derivative (N≡C-CH₂-Py) A->I Substitution (Nu: = CN⁻) E Monoamide / Monoester D->E Ring Opening (e.g., ROH or RNH₂)

Caption: Key derivatization pathways for the title compound.

Experimental Protocols

Safety Precaution: 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid and its derivatives are reactive alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[8] Reagents like thionyl chloride and strong acids/bases are corrosive and require extreme caution.

Protocol 1: Diesterification of Carboxylic Acids

This protocol describes the formation of the diethyl ester, a common intermediate for further functionalization.

Rationale: Acid-catalyzed esterification (Fischer esterification) is a classic and effective method. Using the alcohol as the solvent drives the equilibrium towards the product. Concentrated sulfuric acid acts as the catalyst.[10]

  • Materials:

    • 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid

    • Absolute Ethanol (EtOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid).

    • Cool the suspension in an ice bath (0 °C).

    • Slowly add concentrated H₂SO₄ (0.1-0.2 eq) to the stirred suspension.

    • Remove the ice bath and heat the mixture to reflux (approx. 78 °C).

    • Maintain reflux for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc), observing the disappearance of the polar starting material.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diethyl ester.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Formation of Cyclic Anhydride Intermediate

This protocol is crucial for preparing an intermediate used in the synthesis of imidazolinone herbicides.[6][7]

Rationale: Acetic anhydride serves as both a reagent and a solvent to dehydrate the adjacent dicarboxylic acids, forming a stable five-membered cyclic anhydride.

  • Materials:

    • 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid

    • Acetic Anhydride (Ac₂O)

    • Toluene or other inert solvent (optional)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (1.0 eq) and acetic anhydride (3-5 eq).

    • Heat the mixture to reflux (approx. 140 °C) for 1-3 hours. The solid should dissolve as the reaction proceeds.

    • Monitor the reaction by IR spectroscopy, looking for the disappearance of the broad O-H stretch and the appearance of characteristic anhydride C=O stretches (~1850 and 1780 cm⁻¹).

    • Cool the reaction mixture to room temperature.

    • The product can often be precipitated by adding an anti-solvent like hexane or can be concentrated under reduced pressure to remove excess acetic anhydride.

    • The resulting 5-(chloromethyl)furo[3,4-b]pyridine-1,3-dione is often used directly in the next step without extensive purification.[6]

Protocol 3: Nucleophilic Substitution of the Chloromethyl Group (O-Alkylation)

This protocol details the synthesis of an ether derivative by reacting the chloromethyl group with a methoxide nucleophile, a key step described in several patents.[11]

Rationale: The chloromethyl group is an excellent electrophile for Sₙ2 reactions. A strong nucleophile, like sodium methoxide, readily displaces the chloride ion. The reaction is typically performed in the corresponding alcohol as the solvent.

  • Materials:

    • 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (or its diester derivative)

    • Sodium Methoxide (NaOMe)

    • Anhydrous Methanol (MeOH)

    • Water

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Hydrochloric Acid (HCl), 1M solution

  • Procedure:

    • If starting from the dicarboxylic acid: Dissolve the acid (1.0 eq) in anhydrous methanol. Add sodium methoxide (at least 3.0 eq) portion-wise at room temperature. The first two equivalents will neutralize the carboxylic acids. The excess serves as the nucleophile.

    • If starting from the diester: Dissolve the diester (1.0 eq) in anhydrous methanol and add sodium methoxide (1.1-1.5 eq).

    • Heat the reaction mixture to 50-60 °C and stir for 3-6 hours.[12]

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (DCM or EtOAc).

    • Carefully acidify the aqueous layer with 1M HCl to protonate the carboxylic acids (if applicable) and drive the product into the organic layer.

    • Separate the layers, and extract the aqueous phase with the organic solvent (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by recrystallization or column chromatography.

Workflow for Selective Amidation

For drug development professionals, creating amide derivatives is a frequent objective. Direct amidation can be low-yielding; therefore, a two-step process via an acyl chloride is often superior.

G A Start: Carboxylic Acid B Add SOCl₂ or (COCl)₂ in DCM A->B Activation C Intermediate: Diacyl Chloride B->C Formation D Add Amine (R₂NH) and Base (e.g., Et₃N) C->D Amidation E Work-up & Purification D->E Quenching F Final Product: Diamide E->F Isolation

Caption: Workflow for indirect amidation via acyl chloride.

This indirect method involves converting the carboxylic acids to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine.[4] This is a robust method for forming amide bonds with both primary and secondary amines.[13]

Summary of Derivatization Reactions

The following table summarizes conditions for various derivatization reactions. Yields are representative and will vary with substrate and specific conditions.

Reaction TypeReagents & ConditionsProduct TypeTypical YieldReference(s)
Diesterification ROH, H₂SO₄ (cat.), RefluxDi-ester70-90%[10]
Anhydride Formation Acetic Anhydride, RefluxCyclic Anhydride>90%[6][7]
Indirect Amidation 1. SOCl₂ or (COCl)₂2. R₂NH, BaseDi-amide60-85%[4]
O-Alkylation NaOMe, MeOH, 60 °CMethoxy-ether75-95%[11][12]
N-Alkylation R₂NH, K₂CO₃, DMFAmine65-90%[9]
Cyanation NaCN, DMSO, 50-60 °CNitrile70-85%[9]

Conclusion

5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is a highly adaptable synthetic building block. Its three distinct functional groups can be manipulated with a high degree of control, allowing for the strategic construction of diverse molecular libraries. By selecting appropriate reagents and reaction conditions, researchers can selectively target the carboxylic acids for esterification or amidation, the chloromethyl group for nucleophilic substitution, or employ sequential strategies to create complex, multifunctional molecules. The protocols and data presented in this guide offer a solid foundation for scientists engaged in pharmaceutical and agrochemical research to fully exploit the synthetic potential of this valuable intermediate.

References

  • Reactivity of the chloromethyl group in pyridine deriv
  • A Comparative Guide to the Reactivity of Dichloromethyl vs. Chloromethyl Pyridines - Benchchem.
  • Application Notes and Protocols: Derivatization of the Chloromethyl Group on the Pyridine Ring - Benchchem.
  • Imazethapyr (Ref: AC 252925) - AERU - University of Hertfordshire.
  • CN103524485A - Method for continuously synthesizing imazethapyr - Google P
  • CN102453022B - Method for preparing imazethapyr - Google P
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google P
  • Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives - Google P
  • CN112142713A - Synthesis method of imazethapyr - Google P
  • An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid - Benchchem.
  • Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride - Benchchem.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC.
  • Ester synthesis by esterific
  • Pursuit / imazethapyr - Cornell CALS.
  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)
  • Application Notes and Protocols: Amidation Reactions of Ethyl 2,5-Pyridinedicarboxyl

Sources

Technical Notes & Optimization

Troubleshooting

5-(Chloromethyl)pyridine-2,3-dicarboxylic acid synthesis yield improvement

Technical Support Center: 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid Synthesis & Yield Optimization Overview 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is a critical intermediate in the synthesis of high-value ag...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid Synthesis & Yield Optimization

Overview 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is a critical intermediate in the synthesis of high-value agrochemicals, notably imidazolinone herbicides such as imazamox[1][2]. Synthesizing this compound via direct radical chlorination of 5-methylpyridine-2,3-dicarboxylic acid presents significant challenges. The electron-deficient nature of the pyridine ring, exacerbated by two electron-withdrawing carboxyl groups, reduces the reactivity of the methyl group toward electrophilic radicals while simultaneously increasing the risk of thermal decarboxylation[3].

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers maximize yield, ensure high selectivity, and prevent common degradation pathways.

Synthetic Workflow & Mechanistic Pathway

To prevent decarboxylation and improve solubility in organic solvents, the most robust industrial and laboratory-scale workflows utilize an ester protection strategy prior to the chlorination step[1][4].

Synthesis A 5-Methylpyridine-2,3- dicarboxylic acid B Esterification (Methanol / H2SO4) A->B C Dimethyl 5-methylpyridine- 2,3-dicarboxylate B->C D Radical Chlorination (NCS / AIBN / PhCl) C->D E Dimethyl 5-(chloromethyl)pyridine- 2,3-dicarboxylate D->E F Controlled Hydrolysis (Anhydrous/Mild) E->F G 5-(Chloromethyl)pyridine- 2,3-dicarboxylic acid F->G

Synthetic workflow for 5-(chloromethyl)pyridine-2,3-dicarboxylic acid via ester protection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a high percentage of 5-(dichloromethyl) and 5-(trichloromethyl) byproducts. How can I improve mono-chlorination selectivity? Causality & Solution: Over-chlorination occurs because the first substituted chlorine atom weakly withdraws electron density but does not sufficiently deactivate the benzylic carbon against subsequent radical attacks. If using Cl2​ gas, the local concentration of the chlorinating agent is often too high, driving the reaction toward poly-chlorination[5]. Recommendation: Switch to N-Chlorosuccinimide (NCS) as the chlorine source. NCS provides a controlled, low steady-state concentration of chlorine radicals. If you must use SO2​Cl2​ or Cl2​ , operate under continuous flow conditions or strictly limit the reagent to 0.95–1.05 molar equivalents and monitor the reaction via HPLC[6].

Q2: My overall yield is severely reduced due to the degradation of the starting material. NMR shows a loss of the carboxyl groups. What is happening? Causality & Solution: 5-Methylpyridine-2,3-dicarboxylic acid is highly susceptible to thermal decarboxylation, especially in the presence of strong acids (like the HCl generated during active chlorination) at temperatures exceeding 100°C[3]. Recommendation: Protect the carboxylic acids by converting them to a dimethyl ester (dimethyl 5-methylpyridine-2,3-dicarboxylate) prior to chlorination[4][7]. The esterified form is significantly more thermally stable, highly soluble in organic solvents (e.g., chlorobenzene), and immune to acid-catalyzed decarboxylation.

Q3: The chlorination seems successful, but my final isolated yield of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid is low, and I see a lot of the 5-hydroxymethyl derivative. Why? Causality & Solution: The chloromethyl group on an electron-deficient pyridine ring is highly electrophilic. During standard aqueous workup or basic hydrolysis of the ester, water acts as a nucleophile and rapidly displaces the chloride, yielding the hydroxymethyl byproduct[1]. Recommendation: Avoid aqueous basic workups. If hydrolyzing the dimethyl ester back to the di-acid, use strictly controlled acidic hydrolysis or non-nucleophilic cleavage methods, and crystallize the final product from a non-nucleophilic solvent like toluene or heptane.

Comparative Yield Data by Chlorination Strategy

The choice of chlorinating agent directly impacts the yield and impurity profile. The data below summarizes expected outcomes based on optimized laboratory conditions.

Chlorinating AgentInitiator / ConditionsTarget Mono-chloro YieldMajor Byproducts / Limitations
Chlorine Gas ( Cl2​ ) UV Light (Photochlorination), 70-100°C55 - 65%High dichloromethyl formation; requires specialized UV flow reactors[8].
Sulfuryl Chloride ( SO2​Cl2​ ) AIBN, Chlorobenzene, 80°C60 - 70%Generates SO2​ and HCl ; the highly acidic environment can promote degradation if the di-acid is unprotected.
N-Chlorosuccinimide (NCS) Benzoyl Peroxide or AIBN, 80°C75 - 85% Highly selective for mono-chlorination; the succinimide byproduct is easily removed by simple filtration[9].

Self-Validating Experimental Protocol

This protocol utilizes the ester-protection strategy to ensure high scientific integrity and self-validation through required in-process controls (IPC).

Step 1: Esterification of 5-Methylpyridine-2,3-dicarboxylic acid

  • Suspend 1.0 eq of 5-methylpyridine-2,3-dicarboxylic acid in anhydrous methanol (10 volumes).

  • Slowly add 0.1 eq of concentrated H2​SO4​ dropwise.

  • Reflux the mixture (65°C) for 12 hours.

  • Self-Validation Check (IPC 1): Take a 0.5 mL aliquot, neutralize, and analyze via HPLC. Proceed only when the di-acid peak is <2%.

  • Concentrate the solvent in vacuo, neutralize with saturated NaHCO3​ , and extract with dichloromethane. Dry over MgSO4​ and evaporate to yield dimethyl 5-methylpyridine-2,3-dicarboxylate[4][7].

Step 2: Radical Chlorination

  • Dissolve 1.0 eq of dimethyl 5-methylpyridine-2,3-dicarboxylate in anhydrous chlorobenzene (8 volumes).

  • Add 1.05 eq of N-Chlorosuccinimide (NCS) and 0.05 eq of Azobisisobutyronitrile (AIBN)[9].

  • Purge the reaction vessel with Nitrogen for 15 minutes to remove oxygen (which severely quenches carbon-centered radicals).

  • Heat the mixture to 80°C for 4-6 hours.

  • Self-Validation Check (IPC 2): Analyze an aliquot by 1H -NMR. The methyl singlet (~2.4 ppm) should shift to a chloromethyl singlet (~4.6 ppm). If unreacted starting material >5%, add an additional 0.02 eq AIBN and continue heating.

  • Cool to 0°C to precipitate succinimide. Filter the solid and concentrate the filtrate.

Step 3: Controlled Hydrolysis & Isolation

  • Dissolve the crude dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate in a mixture of glacial acetic acid and concentrated HCl (1:1 v/v).

  • Heat to 60°C for 4 hours. Caution: Do not exceed 60°C to prevent hydrolysis of the chloromethyl group.

  • Concentrate the mixture under reduced pressure to remove acids.

  • Triturate the residue with cold toluene to precipitate the pure 5-(chloromethyl)pyridine-2,3-dicarboxylic acid. Filter and dry under high vacuum[1].

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct yield-limiting factors during your synthesis.

Troubleshooting Start Low Yield of Target? Q1 Is over-chlorination observed (NMR)? Start->Q1 A1 Reduce initiator/NCS eq. or lower temperature. Q1->A1 Yes Q2 Is decarboxylation occurring? Q1->Q2 No A2 Protect di-acid as dimethyl ester. Q2->A2 Yes Q3 Is hydroxymethyl byproduct present? Q2->Q3 No A3 Use strictly anhydrous workup conditions. Q3->A3 Yes

Decision tree for troubleshooting low yields in chloromethylation workflows.

References

  • BASF SE. (2010). Process for manufacturing 5-formyl-pyridine-2,3-dicarboxylic acid esters (Patent No. WO2010066668A1).
  • Stamicarbon B.V. (1993). Preparation of 5-methoxymethyl-2,3-pyridine-dicarboxylic acid derivatives (Patent No. EP0548532A1).
  • BASF SE. (2011). Process for manufacturing substituted 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives (Patent No. EP2373623B1).
  • Ma, X.-H., et al. (2023). Mechanism and Kinetics of Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester. Russian Journal of Physical Chemistry A, 97. Springer.[Link]

  • Koei Chemical Co Ltd. (1993). Process for preparing pyridine-2,3-dicarboxylic acid compounds (Patent No. US5252739A).
  • BASF SE. (2021). Process for manufacturing 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives (Patent No. EP3782985A1).
  • Hoechst Celanese Corporation. (1991). Pyridine-2,3-dicarboxylic acid esters (Patent No. US5047542A).
  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine (Patent No. EP0121320A1).
  • Dow Chemical Company. (1986). Preparation of 2-chloro-5-methylpyridine (Patent No. US4612377A).

Sources

Optimization

Side reactions in 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid . This molecule is a critical intermediate in the commercial manufacturing of imidazolinone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid . This molecule is a critical intermediate in the commercial manufacturing of imidazolinone herbicides (such as Imazamox and Imazethapyr) [1].

Because the pyridine ring is electron-deficient and the 2,3-dicarboxylic acid moiety is highly reactive, synthesizing the 5-chloromethyl derivative is fraught with chemoselectivity challenges. This guide provides diagnostic workflows, mechanistic explanations, and validated protocols to help you bypass common side reactions.

Reaction Pathways & Diagnostic Workflow

The synthesis typically proceeds via the radical photochlorination of 5-methylpyridine-2,3-dicarboxylic acid (or its diesters) or via the substitution of 5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid using chlorinating agents like SOCl2​ [2]. Understanding where the reaction deviates is the first step in troubleshooting.

SynthesisTroubleshooting Start 5-Methylpyridine-2,3-dicarboxylic acid (or dialkyl ester) Reaction Radical Photochlorination (Cl2 gas, UV light, 70-100°C) Start->Reaction Target TARGET: 5-(Chloromethyl)pyridine- 2,3-dicarboxylic acid Reaction->Target Optimal Conversion (15-25%) OverChlor SIDE REACTION 1: Over-chlorination (Dichloromethyl / Trichloromethyl) Reaction->OverChlor High Conversion / Excess Cl2 RingChlor SIDE REACTION 2: Ring Chlorination (Electrophilic Aromatic Substitution) Reaction->RingChlor Lewis Acid Impurities (Fe3+) Anhydride SIDE REACTION 3: Anhydride Formation (Intramolecular Dehydration) Reaction->Anhydride Thermal Stress

Reaction pathways and common side reactions in 5-(chloromethyl)pyridine-2,3-dicarboxylic acid synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing a high percentage of 5-(dichloromethyl) and 5-(trichloromethyl) byproducts?

Causality: Radical halogenation of the 5-methyl group proceeds stepwise. Once the first chlorine is added, the resulting benzylic-like radical intermediate remains highly reactive. If the reaction is pushed to high conversion rates (>35%), the local concentration of the monochloro product competes with the starting material for chlorine radicals, leading to over-chlorination [1]. Solution: Do not attempt to drive the reaction to 100% completion. The standard industrial protocol dictates limiting the conversion to 15% – 25% [1]. You must quench the reaction early, separate the monochlorinated product, and recycle the unreacted starting material.

Q2: My product is cyclizing into an anhydride. Is my yield ruined?

Causality: 2,3-dicarboxylic acids are highly prone to intramolecular dehydration due to the spatial proximity of the carboxyl groups. This is exacerbated by thermal stress during photochlorination or when using dehydrating chlorinating agents (e.g., SOCl2​ or POCl3​ ) on hydroxymethyl precursors [2]. Solution: This is not necessarily a failure. In fact, 5-chloromethyl-pyridine-2,3-dicarboxylic acid anhydride is a highly valuable, direct intermediate for downstream imidazolinone synthesis [2]. If the free di-acid is strictly required, perform a controlled aqueous hydrolysis at mildly acidic pH post-reaction. To prevent anhydride formation entirely during synthesis, protect the carboxylic acids as dimethyl esters prior to chlorination.

Q3: How do I suppress electrophilic ring chlorination (e.g., 4-chloro or 6-chloro byproducts)?

Causality: Ring chlorination occurs via an Electrophilic Aromatic Substitution (EAS) mechanism, which competes with the desired radical halogenation. EAS is catalyzed by trace metals acting as Lewis acids (particularly Iron, Fe3+ ) [1]. Solution:

  • Equipment: Ensure all reactor vessels are glass-lined and rigorously free of metal contaminants. Avoid stainless steel needles or thermocouples directly in the reaction mixture.

  • Kinetics: Maximize the radical pathway by optimizing UV intensity (mercury lamp) and adding radical initiators (like AIBN) to outcompete the EAS pathway.

Quantitative Data: Side Product Signatures & Mitigation

Use the following table to identify side reactions via analytical signatures and apply the correct process adjustments.

Side Reaction / ImpurityPrimary CauseAnalytical Signature (NMR / MS)Mitigation Strategy
5-(Dichloromethyl) derivative High conversion rate (>35%); Excess Cl2​ 1H NMR: Singlet at ~6.8 ppm (vs ~4.7 ppm for -CH2​Cl )Halt reaction at 20% conversion; recycle starting material.
Ring Chlorination (e.g., 6-chloro) Trace Lewis acids (Fe, Al); Insufficient UVMS: Isotope pattern shift (+34 m/z for extra Cl); loss of aromatic protonUse glass-lined reactors; ensure high-intensity UV irradiation.
Anhydride Formation High temperatures (>100°C); Dehydrating conditionsIR: Distinctive dual carbonyl stretches at ~1780 and ~1850 cm−1 Protect as dimethyl ester; or accept as viable downstream intermediate.
Hydrolysis to Hydroxymethyl Moisture in solvent or Cl2​ gas stream1H NMR: Broad singlet at ~5.3 ppm ( -OH ); shift of -CH2​ to ~4.8 ppmDry solvents over molecular sieves; use anhydrous Cl2​ gas.

Standard Operating Protocol (SOP)

Workflow: Controlled Photochlorination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester Note: This protocol uses the dimethyl ester to prevent spontaneous anhydride formation and improve solubility in organic solvents.

Reagents & Equipment:

  • 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester (Starting Material)

  • Anhydrous Chlorobenzene (Solvent)

  • Chlorine gas ( Cl2​ )

  • Photochemical reactor equipped with a medium-pressure mercury UV lamp.

Step-by-Step Methodology:

  • System Purge: Charge a glass-lined photochemical reactor with 1.0 equivalent of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester and anhydrous chlorobenzene (approx. 10 volumes). Purge the system with dry Nitrogen ( N2​ ) for 30 minutes to remove oxygen, which acts as a radical scavenger.

  • Thermal Equilibration: Heat the reaction mixture to 70°C – 85°C under continuous stirring [1].

  • Initiation & Sparging: Ignite the UV mercury lamp. Begin sparging anhydrous Cl2​ gas into the solution at a controlled rate (e.g., 0.1 equivalents per hour).

  • Kinetic Monitoring (Critical Step): Pull aliquots every 30 minutes and analyze via HPLC. Do not exceed 25% conversion of the starting material to prevent the formation of the dichloromethyl byproduct [1].

  • Quenching: Once 20-25% conversion is reached, immediately turn off the UV lamp, stop the Cl2​ feed, and sparge the system aggressively with N2​ to degas residual chlorine and hydrogen chloride ( HCl ) byproducts.

  • Separation: Transfer the mixture to a fractional distillation apparatus or utilize continuous chromatography to separate the 5-(chloromethyl)pyridine-2,3-dicarboxylic acid dimethyl ester from the unreacted starting material.

  • Recycling: Route the recovered unreacted 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester back to Step 1.

References

  • Source: Google Patents (EP/US Patent Literature)
  • Process for manufacturing 5-formyl-pyridine-2,3-dicarboxylic acid esters (WO2010066668A1)
Troubleshooting

Technical Support Center: Troubleshooting the ¹H NMR Spectrum of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid

Welcome to the technical support center for the analysis of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting the ¹H NMR spectrum of this molecule. Here, we address common issues in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Molecule: Expected ¹H NMR Spectrum

Before troubleshooting, it is crucial to have a baseline understanding of the expected ¹H NMR spectrum for 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid. The structure contains several key proton environments that will give rise to distinct signals.

Structure and Proton Numbering

Caption: Structure of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid with key protons highlighted.

Expected Chemical Shifts and Multiplicities

The following table summarizes the anticipated ¹H NMR signals for 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid in an ideal, non-interacting solvent. Note that actual chemical shifts can vary based on solvent, concentration, and pH.

Proton(s)Expected Chemical Shift (ppm)MultiplicityIntegrationNotes
COOH10.0 - 13.0Broad Singlet2HHighly dependent on solvent, concentration, and water content. May exchange with D₂O.[1][2]
Pyridine H-68.5 - 8.8Doublet1HDownfield due to proximity to the electron-withdrawing nitrogen.[3]
Pyridine H-47.5 - 7.8Doublet1HIntermediate chemical shift.
CH₂Cl4.5 - 5.0Singlet2HMethylene protons adjacent to an electron-withdrawing chlorine and the pyridine ring.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the NMR analysis of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid.

Q1: Why are my carboxylic acid proton signals extremely broad or not visible at all?

A1: The Disappearing Act of Acidic Protons

The protons of carboxylic acids are acidic and therefore subject to chemical exchange with other labile protons in the sample, including residual water in the NMR solvent.[1][2] This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to significant signal broadening. In some cases, the peak can become so broad that it is indistinguishable from the baseline.

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible. Use a freshly opened ampule or a solvent from a bottle that has been stored under an inert atmosphere.

  • D₂O Exchange: To confirm the presence of the carboxylic acid protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The acidic COOH protons will exchange with deuterium, causing their signal to disappear.[2][4] This is a definitive test for exchangeable protons.

  • Low Temperature Acquisition: Cooling the sample can sometimes slow down the rate of chemical exchange, resulting in a sharper signal for the carboxylic acid protons.

Q2: The chemical shifts of my pyridine protons are not what I expected. What could be the cause?

A2: The Influence of Solvent and pH

The chemical shifts of protons on a pyridine ring are highly sensitive to their environment, particularly the solvent and the pH of the solution.[3][5]

  • Solvent Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in the proton resonances of a solute through anisotropic effects.[6] Protic solvents can form hydrogen bonds with the pyridine nitrogen and carboxylic acid groups, altering the electron density around the ring and thus the chemical shifts.[7]

  • pH Dependence: The pyridine nitrogen is basic and can be protonated in acidic conditions. This protonation leads to a significant downfield shift of the adjacent ring protons (H-4 and H-6) due to the increased positive charge on the ring.[5][8] Conversely, in a basic medium, the carboxylic acid groups will be deprotonated to carboxylates, which can also influence the electron distribution in the ring.

Troubleshooting Workflow:

Troubleshooting_Pyridine_Shifts start Unexpected Pyridine Proton Shifts solvent Check NMR Solvent start->solvent protic Protic Solvent (e.g., MeOD, D₂O)? solvent->protic aprotic Aprotic Solvent (e.g., CDCl₃, DMSO-d₆)? solvent->aprotic h_bonding Hydrogen bonding with pyridine N and COOH groups alters electron density. protic->h_bonding ph_check Consider Sample pH aprotic->ph_check h_bonding->ph_check acidic Acidic Conditions? ph_check->acidic basic Basic Conditions? ph_check->basic protonation Pyridine N is protonated, causing downfield shifts of H-4 and H-6. acidic->protonation deprotonation COOH groups deprotonated to COO⁻, affecting ring electron density. basic->deprotonation solution Solution: Use a standard, non-interacting solvent like DMSO-d₆ for consistency. protonation->solution deprotonation->solution

Caption: Decision tree for troubleshooting unexpected pyridine proton chemical shifts.

Q3: I see extra peaks in my spectrum that I can't assign to the product. What are they?

A3: Identifying Common Impurities

Extra peaks in your ¹H NMR spectrum are often due to impurities from the synthesis or degradation of your product. For 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid, common impurities could include:

  • Starting Materials: Unreacted starting materials from the chloromethylation step.

  • Solvents: Residual solvents from the reaction or purification process (e.g., dichloromethane, ethyl acetate).[9]

  • Side-Products: The chloromethylation of pyridine derivatives can sometimes lead to the formation of bis(chloromethyl) ether (BCOME) as a hazardous byproduct, though this is more common with certain reagents.[10][11] Other side reactions could include over-chlorination or formation of diarylmethane-like structures.[12]

  • Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, which would replace the -CH₂Cl with a -CH₂OH group. This would result in a new singlet for the methylene protons, typically shifted upfield from the chloromethyl signal.

Troubleshooting Steps:

  • Check the Synthesis and Workup: Review the synthetic procedure and consider any potential side reactions or incomplete reactions.[13][14]

  • Spike with Starting Material: If you suspect unreacted starting material, add a small amount of it to your NMR sample and see if the unassigned peaks increase in intensity.

  • Consult Solvent Peak Tables: Compare the chemical shifts of the unknown peaks to standard tables of residual solvent peaks in NMR spectra.

  • 2D NMR: If the impurities are complex, consider running a 2D NMR experiment like COSY or HSQC to help elucidate their structures.

III. Standard Operating Procedure: NMR Sample Preparation

To obtain a high-quality ¹H NMR spectrum of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid, follow this step-by-step protocol.

Materials:
  • 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube and cap

  • Pipettes

  • Vortex mixer

Procedure:
  • Sample Weighing: Accurately weigh 5-10 mg of your sample directly into the NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube. DMSO-d₆ is a good choice as it is a polar aprotic solvent that can dissolve the dicarboxylic acid and will show the acidic protons.

  • Dissolution: Cap the NMR tube and gently vortex or flick the tube until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

  • Spectrometer Setup: Lock and shim the spectrometer on the DMSO-d₆ signal.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.

IV. References

  • Organic Chemistry: A Tenth Edition. (n.d.). In vertexaisearch.cloud.google.com. Retrieved March 11, 2026, from

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. (n.d.). In vertexaisearch.cloud.google.com. Retrieved March 11, 2026, from

  • Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study - RSC Publishing. (n.d.). In vertexaisearch.cloud.google.com. Retrieved March 11, 2026, from

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). In vertexaisearch.cloud.google.com. Retrieved March 11, 2026, from

  • Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents - PMC. (2015, March 16). In ncbi.nlm.nih.gov. Retrieved March 11, 2026, from [Link]

  • Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). In pubs.rsc.org. Retrieved March 11, 2026, from [Link]

  • Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? | ResearchGate. (2017, March 23). In researchgate.net. Retrieved March 11, 2026, from [Link]

  • Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives - Google Patents. (n.d.). In patents.google.com. Retrieved March 11, 2026, from

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2025, May 22). In jove.com. Retrieved March 11, 2026, from [Link]

  • Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy | Journal of the American Chemical Society - ACS Publications. (2013, April 23). In pubs.acs.org. Retrieved March 11, 2026, from [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. (2025, February). In researchgate.net. Retrieved March 11, 2026, from [Link]

  • Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers - PMC. (n.d.). In ncbi.nlm.nih.gov. Retrieved March 11, 2026, from [Link]

  • Programmable wide-range pH gradients for NMR titrations - University of Liverpool Repository. (n.d.). In liverpool.ac.uk. Retrieved March 11, 2026, from [Link]

  • NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%) | The Journal of Chemical Physics | AIP Publishing. (1977, October 1). In aip.org. Retrieved March 11, 2026, from [Link]

  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ - UC Davis NMR Facility. (n.d.). In ucdavis.edu. Retrieved March 11, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). In chem.ucla.edu. Retrieved March 11, 2026, from [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (2017, September 20). In mdpi.com. Retrieved March 11, 2026, from [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. (2020, December 3). In chemistrysteps.com. Retrieved March 11, 2026, from [Link]

  • US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.). In patents.google.com. Retrieved March 11, 2026, from

  • (ngcontent-ng-c1977314119="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid | C7H5NO4 | CID 59862978 - PubChem. (n.d.). In pubchem.ncbi.nlm.nih.gov. Retrieved March 11, 2026, from [Link]

  • 2,6-Pyridine dicarboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). In spectrabase.com. Retrieved March 11, 2026, from [Link]

  • Guide to Solving NMR Questions - The OChem Whisperer. (2012, March 27). In ochemwhisperer.wordpress.com. Retrieved March 11, 2026, from [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. (n.d.). In typeset.io. Retrieved March 11, 2026, from [Link]

  • NMR Spectroscopy Practice Problems - Solving NMR Step by Step - YouTube. (2019, March 11). In youtube.com. Retrieved March 11, 2026, from [Link]

  • New studies in aromatic chloromethylation - Durham E-Theses. (n.d.). In dur.ac.uk. Retrieved March 11, 2026, from [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (2012, November 15). In pubmed.ncbi.nlm.nih.gov. Retrieved March 11, 2026, from [Link]

  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.). In patents.google.com. Retrieved March 11, 2026, from

  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media - ResearchGate. (n.d.). In researchgate.net. Retrieved March 11, 2026, from [Link]

  • Blanc chloromethylation - Wikipedia. (n.d.). In wikipedia.org. Retrieved March 11, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The pyridine-2,3-dicarboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2,3-dicarboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chloromethyl group at the 5-position creates a reactive handle that can be further modified, leading to a diverse range of analogs with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid and its analogs, with a focus on their potential as anticancer and enzyme-inhibiting agents. The information presented herein is synthesized from preclinical data to aid in the strategic design and development of novel therapeutics.

Introduction to 5-(Chloromethyl)pyridine-2,3-dicarboxylic Acid

5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is a versatile building block in organic synthesis. The presence of the reactive chloromethyl group allows for the introduction of various substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR). The dicarboxylic acid functionality provides sites for coordination with metal ions or interaction with biological targets through hydrogen bonding and electrostatic interactions. While the biological activity of the parent compound itself is not extensively documented in publicly available literature, its derivatives have shown promise in various therapeutic areas.

Comparative Biological Evaluation: A Focus on Anticancer and Enzyme Inhibitory Activities

The primary focus of research on pyridine-2,3-dicarboxylic acid analogs has been in the realms of oncology and enzyme inhibition. The following sections compare the biological activities of different classes of analogs, drawing from available preclinical data.

Anticancer Activity

The pyridine scaffold is a common feature in many anticancer agents. Modifications of the pyridine-2,3-dicarboxylic acid core, particularly at the 5-position, have been explored to develop novel cytotoxic and antiproliferative compounds.

Metal Complexes of Pyridine-2,3-dicarboxylic Acid:

While not direct analogs of the 5-chloromethyl parent compound, metal complexes incorporating the 2,3-pyridinedicarboxylic acid ligand have demonstrated significant anticancer activity. For instance, a study on copper (II), zinc (II), cobalt (II), and nickel (II) complexes with 2,3-pyridinedicarboxylic acid showed low to medium activity against the human tumor cell line SMMC-7721. The most active of these was a zinc complex, with an IC50 value of 21.80 µM[1]. This suggests that the dicarboxylic acid moiety can effectively chelate metal ions, leading to complexes with cytotoxic properties. The mechanism of action for such complexes often involves interaction with DNA or the generation of reactive oxygen species.

Thiazolo-Pyridine Dicarboxylic Acid Derivatives:

A study on novel thiazolo-pyridine dicarboxylic acid derivatives, which can be considered as structurally related fused-ring analogs, revealed significant biological activity. One of the synthesized compounds was found to be cytotoxic against the leukemia HL-60 cell line with an IC50 value of 158.5 ± 12.5 μM[2]. These derivatives also exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus[2]. This highlights the potential of modifying the pyridine-2,3-dicarboxylic acid core to generate compounds with a broader spectrum of biological activities.

Structure-Activity Relationship (SAR) Insights for Pyridine-Based Anticancer Agents:

Broader studies on pyridine derivatives offer valuable insights into the structural features that contribute to anticancer activity. A review of various pyridine-based compounds indicates that the presence and position of substituents like -OMe, -OH, -C=O, and NH2 can enhance antiproliferative activity against different cancer cell lines[3]. Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity[3]. These general SAR trends can guide the design of novel 5-substituted pyridine-2,3-dicarboxylic acid analogs with improved anticancer efficacy.

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a known pharmacophore for enzyme inhibitors. The ability of the carboxylic acid groups to interact with active site residues makes these compounds attractive candidates for targeting various enzymes.

General Principles of Enzyme Inhibition by Pyridine Carboxylic Acid Derivatives:

Pyridine carboxylic acid isomers have been explored as scaffolds for a plethora of drugs targeting enzymes involved in various diseases[4]. The nitrogen atom in the pyridine ring can participate in hydrogen bonding, while the carboxylic acid groups can form salt bridges or hydrogen bonds with key amino acid residues in the enzyme's active site. The overall shape and electronic properties of the molecule, dictated by the substitution pattern, determine its binding affinity and selectivity for a particular enzyme.

Potential for Kinase Inhibition:

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below. These protocols are generalized and may require optimization for specific compounds and biological systems.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5]

Principle:

In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. The final concentration of the solvent should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay:

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compounds B->D C Prepare Compound Dilutions C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate IC50 I->J Enzyme_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Enzyme and Inhibitor into 96-well Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Kinetics D->E F Calculate Initial Velocities E->F G Determine % Inhibition F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I

Caption: General workflow for determining the IC50 value of an enzyme inhibitor.

Future Directions and Conclusion

The available data, while not providing a direct head-to-head comparison of a series of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid analogs, strongly suggests that this scaffold is a promising starting point for the development of novel therapeutic agents. The reactivity of the chloromethyl group offers a facile route to a wide array of derivatives, and the pyridine-2,3-dicarboxylic acid core has demonstrated biological relevance in both anticancer and enzyme inhibition contexts.

Future research should focus on the systematic synthesis and evaluation of a library of 5-substituted pyridine-2,3-dicarboxylic acid analogs. By varying the substituent at the 5-position (e.g., replacing the chloro- with other halogens, or introducing alkoxy, aryloxy, amino, or other functional groups), a comprehensive structure-activity relationship can be established. This will enable the rational design of more potent and selective compounds.

References

  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Elansary, A. K., Moneer, A. A., Kadry, H. H., & Gedawy, E. M. (2012). Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. Archives of Pharmacal Research, 35(11), 1909-1917.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023). Journal of Chemical and Pharmaceutical Research, 15(10), 1562-1574.
  • BenchChem. (2025). Comparative Analysis of Substituted 2-Pyridinecarbothioamide Analogs: A Guide for Drug Discovery Professionals.
  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (2020). ACS Omega, 5(43), 28169-28180.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 1-25.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

Sources

Comparative

A Comparative Guide to the Efficacy of Pyridine and Pyrimidine Carboxylic Acid Herbicides

This guide provides a comprehensive comparison of the efficacy of prominent pyridine and pyrimidine carboxylic acid herbicides. While the initial focus was on derivatives of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the efficacy of prominent pyridine and pyrimidine carboxylic acid herbicides. While the initial focus was on derivatives of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid, the broader and commercially significant class of synthetic auxin herbicides offers a more robust dataset for comparison. This document delves into the molecular mechanism of action, presents comparative experimental data, and provides detailed protocols for efficacy evaluation to support researchers, scientists, and professionals in the agrochemical field.

Introduction to Pyridine and Pyrimidine Carboxylic Acid Herbicides

The pyridine and pyrimidine carboxylic acids are a major class of systemic herbicides that act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] These herbicides are highly effective in controlling broadleaf weeds in a variety of settings, including pastures, rangelands, and cereal crops.[1][2] Their mode of action leads to uncontrolled and disorganized cell growth, ultimately resulting in the death of susceptible plants.[3] Prominent examples within this class include aminopyralid, clopyralid, picloram, and triclopyr.[2] A related and more recently developed herbicide, aminocyclopyrachlor, belongs to the pyrimidine carboxylic acid family and shares a similar mechanism of action.[4][5] These herbicides are valued for their systemic nature, allowing for translocation throughout the plant, and for their residual activity in the soil, which provides extended weed control.[1][6]

Mechanism of Action: Synthetic Auxin Mimicry

Synthetic auxin herbicides function by overwhelming the natural auxin signaling pathway in plants.[7][8] At the molecular level, these herbicides bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which serve as auxin co-receptors.[7][9] This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[10] The formation of this complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[7] The removal of the Aux/IAA repressor allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[11] The resulting overexpression of these genes leads to a cascade of physiological disruptions, including epinasty (downward curling of leaves), stem twisting, and ultimately, cell death.[3] This process is often described as the plant "growing itself to death."[3]

Synthetic Auxin Herbicide Signaling Pathway cluster_0 Cellular Environment SAH Synthetic Auxin Herbicide (e.g., Aminopyralid) TIR1_AFB TIR1/AFB Receptor SAH->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Aux_Resp_Gene Auxin-Responsive Gene ARF->Aux_Resp_Gene Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Aux_Resp_Gene->Uncontrolled_Growth Leads to Experimental Workflow for Herbicide Efficacy Trial start Start plant_prop Plant Propagation (Target Weed Species) start->plant_prop treatment_app Herbicide Application (Calibrated Sprayer) plant_prop->treatment_app herb_prep Herbicide Preparation (Dose Range) herb_prep->treatment_app incubation Post-Treatment Incubation (Controlled Environment) treatment_app->incubation data_collection Data Collection (Biomass or Visual Injury) incubation->data_collection data_analysis Data Analysis (Dose-Response Curve, ED50) data_collection->data_analysis end End data_analysis->end

Caption: General workflow for a field-based herbicide efficacy trial.

Conclusion

Pyridine and pyrimidine carboxylic acid herbicides are highly effective systemic herbicides, particularly for the control of broadleaf weeds. Their synthetic auxin mode of action provides robust and often long-lasting control. [1]As demonstrated by comparative efficacy data, the activity of these herbicides can vary significantly between compounds and target species. Aminopyralid and aminocyclopyrachlor, for instance, show high efficacy on certain species at relatively low doses. [12]A thorough understanding of their mechanism of action, coupled with standardized efficacy testing protocols, is essential for the development of new herbicidal solutions and for the sustainable management of weed populations.

References

  • Aminocyclopyrachlor - Wikipedia . Wikipedia. [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides . VTechWorks. [Link]

  • Aminocyclopyrachlor - Active Ingredient Page . Chemical Warehouse. [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) . University of Nebraska–Lincoln. [Link]

  • Aminocyclopyrachlor Final Work Plan Registration Review . Regulations.gov. [Link]

  • Synthetic auxin herbicides: finding the lock and key to weed resistance . PubMed. [Link]

  • Synthetic auxin herbicides: finding the lock and key to weed resistance . ResearchGate. [Link]

  • Auxin Herbicide Action: Lifting the Veil Step by Step . PMC. [Link]

  • Auxin signaling: a big question to be addressed by small molecules . Oxford Academic. [Link]

  • Aminocyclopyrachlor . Grokipedia. [Link]

  • Aminocyclopyrachlor | Pacific Northwest Pest Management Handbooks . Oregon State University. [Link]

  • Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use . Agropages. [Link]

  • Triclopyr, picloram, and aminopyralid: Effective solutions for controlling noxious woody weeds in Australia . Specialist Sales. [Link]

  • Herbicide Bioassay . Woods End Laboratories. [Link]

  • Mode of Action of the Growth Regulator Herbicides . University of California, Davis. [Link]

  • Herbicide How-To: Understanding Herbicide Mode of Action . Oklahoma State University. [Link]

  • Analysis of clopyralid and aminopyralid at NIBIO . NIBIO. [Link]

  • Aminopyralid, Clopyralid and Picloram in cereals extracts using AFFINIMIP® SPE Picolinic Herbicides . Affinisep. [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation . Cambridge Core. [Link]

  • Rotational constraints for pulse crops following the use of aminopyralid, clopyralid and picloram herbicide . Grains Research and Development Corporation (GRDC). [Link]

  • (PDF) Whole-Plant and Seed Bioassays for Resistance Confirmation . ResearchGate. [Link]

  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis . PMC. [Link]

  • Herbicides and their doses used in whole-plant dose-response assays. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid

As a Senior Application Scientist, I recognize that handling bifunctional reactive intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule's reactivity....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional reactive intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule's reactivity. 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid (CAS:[1]) is a highly valuable building block in drug discovery and agrochemical synthesis[2]. However, its unique structural features present specific operational hazards that must be managed through strict, self-validating protocols.

This guide provides the essential, step-by-step logistical and safety workflows required to handle this compound safely, ensuring both researcher protection and chemical integrity.

Mechanistic Toxicology: Understanding the Hazard

To design an effective safety protocol, we must first understand why this molecule is hazardous. The danger of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid stems from two distinct reactive centers:

  • The Chloromethyl Group (Alkylating Agent): Chloromethylpyridines are potent electrophiles[3]. The carbon-chlorine bond is highly susceptible to nucleophilic attack (SN2 reaction). If exposed to unprotected skin or inhaled, it will readily alkylate biological nucleophiles such as the amine and thiol groups in proteins and DNA, leading to severe sensitization, cellular toxicity, and potential mutagenicity[3].

  • The Dicarboxylic Acid Moiety & Hydrolysis: In the presence of ambient moisture or sweat, the chloromethyl group undergoes hydrolysis, releasing hydrogen chloride (HCl) gas[3]. The inherent acidity of the dicarboxylic acid groups exacerbates this local drop in pH, resulting in synergistic, severe corrosive chemical burns to tissues and mucous membranes[4].

Toxicology A 5-(Chloromethyl)pyridine- 2,3-dicarboxylic acid B Electrophilic Chloromethyl Group A->B C Acidic Carboxyl Groups A->C D Nucleophilic Attack (Skin Proteins/DNA) B->D Alkylation E Hydrolysis (Moisture) B->E H2O G HCl Generation (Corrosive Burn) C->G Synergistic Irritation F Tissue Alkylation & Sensitization D->F E->G

Caption: Mechanistic toxicology of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid.

Personal Protective Equipment (PPE) Matrix

Because chloromethyl groups are lipophilic and can permeate standard latex, and the generated HCl is highly corrosive, PPE selection must be exact. The following matrix outlines the quantitative specifications and mechanistic justifications for the required gear.

PPE CategoryMaterial SpecificationQuantitative MetricMechanistic Justification
Primary Gloves Heavy-duty NitrileThickness: 0.11 mmBreakthrough: > 240 minNitrile provides superior resistance to halogenated organics and weak acids compared to latex.
Secondary Gloves Standard NitrileThickness: 0.05 mmActs as a sacrificial layer. Must be removed immediately upon suspected contamination.
Eye Protection Chemical Splash GogglesANSI Z87.1 CertifiedProtects against both fine crystalline aerosolization and severe corneal damage from HCl off-gassing[4].
Body Protection Flame-Retardant Lab CoatNomex / Cotton BlendMitigates risks from electrostatic discharge during powder transfer.
Respiratory N95 / P100 RespiratorFiltration: 99.97%Mandatory if weighing outside a hood to prevent inhalation of highly reactive alkylating dust[4].

Standard Operating Procedure: Dispensing & Transfer

Objective: Safely transfer the solid powder while preventing electrostatic aerosolization and moisture-induced degradation.

  • Step 1: Environmental Verification Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm). Calibrate the analytical balance inside the hood prior to opening the chemical container.

  • Step 2: Static Mitigation Pass a piezoelectric anti-static gun (ionizer) over the primary container and the weighing boat. Causality: Fine dicarboxylic acid powders accumulate static charge. Discharging the environment prevents the powder from aerosolizing and contaminating the user's breathing zone.

  • Step 3: Aseptic Transfer Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass. Do not use plastic spatulas, as they generate static electricity and encourage powder adherence.

  • Step 4: Post-Transfer Decontamination Immediately seal the primary vial with Parafilm or PTFE tape to exclude ambient moisture (preventing hydrolytic HCl generation). Wipe the balance and hood surface with a damp cloth soaked in a 5% Sodium Bicarbonate ( NaHCO3​ ) solution to safely hydrolyze and neutralize any microscopic powder residues.

Spill Response & Chemical Deactivation Protocol

In the event of a spill, sweeping the dry powder will cause dangerous aerosolization. The spill must be chemically deactivated using a controlled nucleophilic substitution and acid-base neutralization.

Objective: Safely contain, deactivate, and dispose of spilled material without generating an exothermic runaway reaction.

  • Step 1: Containment Immediately isolate the area. Cover the spilled powder with a universal chemical absorbent or damp sand to suppress airborne dust.

  • Step 2: Controlled Neutralization Slowly apply a 5–10% Sodium Bicarbonate ( NaHCO3​ ) solution to the absorbent. Causality: Using a strong base (like NaOH) would cause a violently exothermic hydrolysis of the chloromethyl group, leading to splattering. NaHCO3​ acts as a weak base, safely buffering the acidic carboxyl groups while facilitating the slow, controlled hydrolysis of the reactive C-Cl bond into a benign C-OH bond, releasing CO2​ gas safely.

  • Step 3: Hydrolysis Incubation Allow the mixture to sit for 15–20 minutes. This ensures complete deactivation of the alkylating chloromethyl moiety.

  • Step 4: Collection Sweep the deactivated slurry into a high-density polyethylene (HDPE) container using a non-sparking brush.

  • Step 5: Waste Segregation Label the container as "Aqueous Halogenated Organic Waste" and transfer it to your institutional hazardous waste facility for incineration.

SpillResponse Step1 1. Containment Cover with damp sand or absorbent Step2 2. Neutralization Apply 5-10% NaHCO3 solution slowly Step1->Step2 Step3 3. Hydrolysis Allow time for chloromethyl deactivation Step2->Step3 Step4 4. Collection Sweep into sealable HDPE container Step3->Step4 Step5 5. Disposal Label as Halogenated Organic Waste Step4->Step5

Caption: Step-by-step spill response and chemical neutralization workflow.

References

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 74571, 4-(Chloromethyl)pyridine." PubChem, 2024.[Link]

Sources

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